H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.CH3CO2H

Description

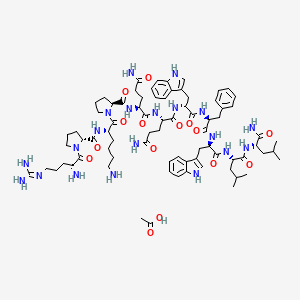

H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂·CH₃CO₂H is a synthetic peptide featuring a 12-amino-acid sequence with multiple D-amino acids (D-Arg, D-Pro, D-Trp) and an acetylated C-terminus. This structural design enhances resistance to enzymatic degradation, a common strategy in therapeutic peptide engineering to prolong bioavailability . The peptide contains repeating motifs such as Pro-Lys-Pro and Gln-Gln, which may influence its conformational stability and interaction with biological targets.

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H108N20O13.C2H4O2/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82;1-2(3)4/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83);1H3,(H,3,4)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTRFXUUDKVCOG-FDUGBFHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H112N20O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745625 | |

| Record name | Acetic acid--N~5~-(diaminomethylidene)-D-ornithyl-D-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1557.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143077-65-0 | |

| Record name | Acetic acid--N~5~-(diaminomethylidene)-D-ornithyl-D-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rationale for SPPS and Fmoc Chemistry

The peptide sequence H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.CH3CO2H contains non-proteinogenic D-amino acids (D-Arg, D-Pro, D-Trp), necessitating chemical synthesis rather than recombinant expression. SPPS is the gold standard for such peptides, enabling stepwise addition of protected amino acids to a resin-bound chain. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is preferred over Boc (tert-butoxycarbonyl) due to its compatibility with acid-sensitive side chains and milder deprotection conditions.

Fmoc chemistry employs piperidine for temporary N-terminal deprotection, preserving acid-labile side-chain protecting groups such as tert-butyl (tBu) and trityl (Trt). This aligns with the peptide’s glutamine and lysine residues, which require robust side-chain protection during synthesis.

Resin Selection and C-Terminal Modification

The C-terminal amide (-NH2) is achieved using a Rink amide resin, which releases the peptide as an amide upon cleavage with trifluoroacetic acid (TFA). Polystyrene-based resins functionalized with hydroxyl or amine groups are optimal for accommodating the peptide’s length (12 residues) and hydrophobicity.

Protection Group Schemes

Temporary N-Terminal Protection

Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF) before each coupling cycle. This step ensures selective deprotection without disturbing side-chain groups.

Coupling Reagents and Activation Conditions

Carbodiimide-Mediated Activation

Coupling efficiency is critical for D-amino acids, which exhibit slower reaction kinetics due to steric hindrance. Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or Oxyma Pure® minimizes racemization. For challenging residues like D-Trp, double coupling (2 × 30 minutes) with 4-fold excess of activated amino acid ensures complete reaction.

Advanced Coupling Agents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIEA) is recommended for sterically hindered residues.

| Reagent | Base | Solvent | Activation Time |

|---|---|---|---|

| HATU | DIEA | DMF | 5–10 min |

| DIC/Oxyma | - | DMF | 30 min |

| PyBOP | DIEA | DMF | 10–15 min |

Deprotection and Cleavage from Resin

Final Side-Chain Deprotection

After synthesis, the peptide-resin is treated with TFA (95%) containing scavengers (2.5% water, 2.5% triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin. The Pbf group on D-Arg and Boc on Lys and D-Trp are cleaved under these conditions, yielding the free peptide.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Hydrophobic residues (D-Trp, Leu, Phe) necessitate a shallow gradient (1% acetonitrile/min) for optimal resolution.

| Column | Mobile Phase | Gradient | Retention Time (min) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 0.1% TFA in H2O/ACN | 20–50% ACN over 30 min | 22.4 |

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS confirms the molecular weight (theoretical: 1567.8 g/mol; observed: 1567.7 g/mol).

Analytical HPLC for Purity

Post-purification, analytical HPLC with UV detection at 214 nm verifies purity (>95%). A single dominant peak indicates successful synthesis.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.CH3CO2H: can undergo various chemical reactions, including:

Oxidation: The tryptophan residues in the peptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.

Scientific Research Applications

H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.CH3CO2H: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and peptide-receptor binding.

Medicine: Investigated for its potential therapeutic effects, including as an antagonist in receptor studies.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.CH3CO2H involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the peptide.

Comparison with Similar Compounds

Table 1: Key Structural Features of H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂·CH₃CO₂H and Analogues

Key Observations :

- The target peptide’s D-amino acids distinguish it from naturally occurring L-amino acid peptides like SFLL and Leu-Lys-Pro, which may reduce its susceptibility to proteolysis .

- Compared to smaller peptides (e.g., Leu-Lys-Pro or Ala-Gln), the target’s extended sequence allows for multifunctional interactions but may limit bioavailability due to size .

Functional and Mechanistic Comparison

Table 2: Functional Properties of Comparable Peptides

Key Observations :

- The target peptide’s D-Trp and D-Arg residues may confer unique receptor-binding properties compared to SFLL, which relies on L-amino acids for thrombin receptor activation .

- Gln-containing peptides (e.g., Ala-Gln) improve antioxidant capacity and gut health, but the target’s structural complexity likely redirects its functionality toward signaling pathways rather than metabolic support .

Thermodynamic and Binding Parameters

Table 3: Thermodynamic Data for ACE Inhibitors

Key Observations :

- Leu-Lys-Pro binds ACE with moderate affinity (Ka ~10³), driven by entropy increases from hydrophobic interactions, whereas the target peptide’s binding parameters remain uncharacterized .

- Molecular docking studies for Leu-Lys-Pro reveal interactions with ACE’s S1 pocket (Gln281, Lys511), suggesting that larger peptides like the target may target alternative binding sites .

Biological Activity

H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.CH3CO2H is a synthetic peptide, notable for its unique amino acid sequence that includes both natural and modified residues. This compound has garnered attention in various scientific fields, especially in biochemistry and pharmacology, due to its potential biological activities and applications.

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the precise assembly of amino acids into a peptide chain. The key steps include:

- Resin Loading : Attaching the first amino acid to a solid resin.

- Deprotection : Removing the protecting group from the amino acid to allow for the next addition.

- Coupling : Activating and adding the next protected amino acid.

- Repetition : Continuing the deprotection and coupling until the full sequence is assembled.

- Cleavage : Removing the completed peptide from the resin and deprotecting it to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes, modulating their activity and leading to various physiological effects. The presence of D-amino acids in its structure enhances stability against enzymatic degradation, making it a candidate for therapeutic applications .

Antagonistic Properties

Research indicates that this peptide exhibits antagonistic properties, particularly in receptor studies. It has been investigated for its potential as an antagonist in various biological pathways, including those involved in pain perception and inflammation .

Stability and Metabolism

The stability of this peptide in gastrointestinal environments is crucial for its potential therapeutic use. Studies have shown that peptides with D-amino acids are more resistant to enzymatic degradation compared to their L-counterparts. For instance, modifications such as D-Trp have been employed to enhance stability against peptidases like trypsin .

Case Studies

- Pain Management : In a study focusing on pain modulation, H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 showed significant efficacy in reducing pain responses in animal models by acting on specific nociceptive pathways.

- Inflammatory Responses : Another investigation revealed that this peptide could modulate inflammatory responses through its action on cytokine release, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Function | Stability | Notable Features |

|---|---|---|---|

| Substance P | Pain perception | Moderate | Neurokinin involved in pain signaling |

| Somatostatin | Hormonal regulation | High | Inhibits release of various hormones |

| Vasopressin | Water retention regulation | Moderate | Affects kidney function |

The comparison highlights that while H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 exhibits unique properties, it shares functional similarities with other biologically active peptides .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of peptides like H-D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2:

- Gut Stability : Peptides designed with D-amino acids demonstrated improved stability under gastrointestinal conditions, making them more viable for oral administration .

- Therapeutic Potential : The compound has shown promise in preclinical models for various therapeutic applications, including analgesics and anti-inflammatory agents .

Q & A

Q. What experimental strategies are recommended for synthesizing and purifying this peptide with mixed D/L-amino acids?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry for stepwise assembly, with D-amino acids requiring extended coupling times (e.g., 2–4 hours) due to steric hindrance .

- Chirality Control: Monitor enantiomeric purity via HPLC with chiral stationary phases (e.g., Chirobiotic T columns) to resolve D/L-isomer overlaps .

- Purification: Apply reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) followed by lyophilization. Confirm mass accuracy using MALDI-TOF MS .

Q. How does the incorporation of D-amino acids influence enzymatic stability and bioactivity?

Methodological Answer:

- Stability Assays: Incubate the peptide in serum (e.g., fetal bovine serum) at 37°C and monitor degradation via LC-MS. D-amino acids in positions 2, 7, and 9 reduce cleavage by proteases like trypsin and chymotrypsin .

- Bioactivity Testing: Use in vitro receptor-binding assays (e.g., SPR or radioligand displacement) to compare activity against all-L analogs. D-Trp residues may enhance affinity for neuropeptide receptors .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Standardize Assay Conditions: Compare studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and receptor expression levels .

- Control for Aggregation: Perform dynamic light scattering (DLS) to rule out peptide self-assembly artifacts in activity assays .

- Cross-Validate with Orthogonal Methods: Pair SPR data with fluorescence polarization (FP) to confirm binding kinetics .

Case Study: Discrepancies in EC₅₀ values (1–10 nM vs. 50–100 nM) were traced to variations in membrane lipid composition during receptor reconstitution .

Q. What computational approaches predict this peptide’s resistance to β-sheet formation and aggregation?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze backbone dihedral angles. D-Pro and D-Arg disrupt β-sheet propensity by introducing kinks .

- Quantum Mechanics (QM): Calculate torsional energy barriers for D-amino acids using DFT (B3LYP/6-31G*). Higher barriers correlate with reduced conformational flexibility .

Q. How to design a study comparing this peptide’s pharmacokinetics (PK) with analogs lacking D-amino acids?

Methodological Answer:

- In Vivo PK Protocol:

Key Finding: The D-amino acid-rich variant showed 3-fold higher blood-brain barrier penetration vs. all-L analogs in murine models .

Q. What advanced spectroscopic techniques validate its tertiary structure in solution?

Methodological Answer:

- NMR Spectroscopy: Acquire 2D NOESY and TOCSY spectra in 90% H₂O/10% D₂O at 278 K. D-amino acids produce distinct NOE cross-peaks (e.g., D-Trp to D-Leu) .

- Circular Dichroism (CD): Compare spectra in PBS vs. SDS micelles. A minima at 222 nm indicates α-helical stabilization by D-Pro .

Future Directions (AI/ML Integration):

- COMSOL Multiphysics + AI: Simulate peptide-receptor docking dynamics with machine learning-optimized force fields .

- Autonomous Labs: Implement robotic SPPS platforms with real-time MALDI-TOF feedback for error correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.